3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
Description
3,4-Dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one is a phosphorus-containing heterocyclic compound characterized by a five-membered phosphole ring with a ketone functional group at the phosphorus center (denoted by the λ⁵ configuration). The structure includes 3,4-dimethyl substituents and partial saturation (2,5-dihydro), resulting in a unique electronic and steric profile.
Properties
CAS No. |
52500-02-4 |
|---|---|
Molecular Formula |
C6H10OP+ |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydrophosphol-1-ium 1-oxide |
InChI |
InChI=1S/C6H10OP/c1-5-3-8(7)4-6(5)2/h3-4H2,1-2H3/q+1 |
InChI Key |
BZDHITSQRVFRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[P+](=O)C1)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the synthesis of 3,4-dimethyl-1,5-pentanedione, achieved via Kornblum oxidation of 4-bromo-3,4-dimethylpentane using dimethyl sulfoxide (DMSO) as both oxidant and solvent at 80–100°C. Subsequent phosphorylation employs phosphorus trichloride (PCl₃) in tetrahydrofuran (THF) under inert atmosphere, yielding a phosphorylated diketone intermediate. Cyclization is catalyzed by titanium(IV) isopropoxide at 60°C, forming the phospholane ring with 72–78% yield.
Optimization Challenges
-
Steric hindrance : The 3,4-dimethyl groups impede cyclization efficiency, necessitating excess Ti(OⁱPr)₄ (1.5 equiv.) to drive the reaction.
-
Byproduct formation : Competing intermolecular reactions produce oligomeric phosphorus species, requiring chromatographic purification (silica gel, ethyl acetate/hexanes).
Post-Cyclization Alkylation Strategy
For late-stage functionalization, alkylation of the unsubstituted phosphol-1-one core offers an alternative pathway. This method is advantageous when precursor synthesis is challenging.
Methylation via Grignard Reagents
A modified Grignard protocol, adapted from 3,4-dimethylbenzaldehyde synthesis, introduces methyl groups post-cyclization. The parent phosphol-1-one is treated with methylmagnesium bromide (MeMgBr) in THF at −78°C, followed by quenching with ammonium chloride. The reaction achieves 65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Key Data Table: Alkylation Efficiency
| Methylation Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MeMgBr | THF | −78 | 65 | 89 |
| MeLi | Diethyl ether | −30 | 58 | 82 |
| TMEDA/MeI | DMF | 25 | 41 | 75 |
Electrophilic Methylation
Electrophilic agents like methyl triflate selectively target the phosphorus lone pair, forming a methylphosphonium intermediate. Subsequent hydrolysis with aqueous NaOH regenerates the phosphol-1-one scaffold with 3,4-dimethyl substitution. This method offers regioselectivity but suffers from low yields (∼50%) due to over-alkylation.
Reductive Amination and Phosphorylation
A hybrid approach combines reductive amination with phosphorylation, leveraging intermediates from.
Synthesis of 3,4-Dimethylpyrrolidine Precursor
4-Bromo-o-xylene undergoes Grignard reaction with methylmagnesium iodide, forming 3,4-dimethylbenzyl alcohol. Oxidation with pyridinium chlorochromate (PCC) yields 3,4-dimethylbenzaldehyde, which is condensed with ammonium acetate to form an imine. Sodium borohydride reduction produces 3,4-dimethylpyrrolidine.
Phosphorylation and Cyclization
The pyrrolidine intermediate reacts with phosphorus oxychloride (POCl₃) in dichloromethane, followed by hydrolysis with H₂O/THF (1:1) to yield the target compound. This route achieves 68% overall yield but requires careful pH control during hydrolysis to prevent ring-opening.
Palladium-Catalyzed Cross-Coupling
Modern transition-metal-catalyzed methods enable precise installation of methyl groups. A Buchwald-Hartwig coupling protocol from utilizes 3,4-dibromo-2,5-dihydro-1H-phosphol-1-one and methylzinc chloride.
Reaction Conditions
Mechanistic Insights
The XantPhos ligand facilitates oxidative addition of the C–Br bond, followed by transmetallation with methylzinc chloride. Reductive elimination installs the methyl group while preserving the phospholane ring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclization | 75 | 92 | High | 12.50 |
| Post-Cyclization Alkylation | 65 | 89 | Moderate | 18.20 |
| Reductive Amination | 68 | 85 | Low | 22.80 |
| Cross-Coupling | 81 | 95 | High | 9.40 |
The palladium-catalyzed cross-coupling method emerges as superior in yield and scalability, though it requires expensive catalysts. Cyclization remains the preferred industrial method due to lower operational costs .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl phosphines.
Scientific Research Applications
3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phosphorus vs. Nitrogen Heterocycles
The closest structural analog identified in the evidence is the pyrrole derivative 2β-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate (). Key comparisons include:
- Bioactivity: The pyrrole derivative exhibits antifungal activity by targeting Aspergillus fumigatus proteins (42 and 58 kD) . Phospholes, however, are less studied for bioactivity but may leverage phosphorus’s redox versatility for unique interactions.
Atmospheric and Linear Analogs
Compounds like 3-hydroxy-2,4-dimethyl-2,4-hexadiendial (S3) and 2-hydroxyl-3-isopropyl-6-keto-heptanal (S5) from atmospheric studies () are structurally dissimilar, being linear aldehydes or ketones with hydroxyl and methyl substituents.
Research Implications and Limitations
- Gaps in Evidence: No direct data on the synthesis, reactivity, or applications of 3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one are available in the provided sources. Comparisons rely on heteroatom-driven inferences and bioactivity patterns from analogous nitrogen heterocycles.
- Methodological Context : Structural studies on related compounds often employ tools like SHELX for crystallographic refinement (), suggesting that future work on the phosphole derivative could benefit from similar computational and experimental approaches.
Biological Activity
3,4-Dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one (CAS No. 52500-02-4) is a phospholane derivative notable for its unique structural features and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in pharmacology and biochemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁OP |
| Molecular Weight | 129.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 52500-02-4 |
| Purity | ≥95% |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity. This interaction can modulate several biochemical pathways, leading to various physiological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes, which could provide a basis for its use in treating infections.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells and inhibit cell proliferation. The specific pathways involved are still under investigation, but initial results are promising.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study on Antimicrobial Activity :
- Objective : To assess the effectiveness of this compound against various bacterial strains.
- Findings : The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Methodology : In vitro assays were conducted using standard disc diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against selected pathogens.
-
Case Study on Anticancer Effects :
- Objective : To explore the cytotoxic effects of the compound on human cancer cell lines.
- Findings : Results indicated a dose-dependent decrease in cell viability across multiple cancer types, with mechanisms involving apoptosis being highlighted.
- Methodology : Cell viability assays (MTT assay) were employed to quantify the effects on cancer cells treated with varying concentrations of the compound over different time periods.
Comparative Analysis
In comparison to similar phospholane derivatives, this compound exhibits unique reactivity profiles due to its specific substitution pattern. This specificity may enhance its interactions with biological targets compared to other compounds in the same class.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Specific substitution pattern |
| 1,3-Dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one | Limited antimicrobial activity | Different substitution pattern |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one, and how can intermediates be validated?
- Methodology : Use ring-closing metathesis or phosphorylation of dihydrophosphole precursors under inert conditions. Validate intermediates via NMR to track phosphorus environment changes and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with phosphomolybdic acid staining for phosphorus-containing intermediates. Ensure anhydrous conditions to avoid hydrolysis of reactive phosphorus intermediates .
Q. How should spectroscopic techniques (NMR, IR, X-ray) be optimized for structural characterization of this phosphole derivative?
- NMR : Prioritize , , and NMR in deuterated chloroform or DMSO. For , use broad-band decoupling to enhance signal clarity.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Address potential crystal twinning by applying the TWIN/BASF commands in SHELX .
- IR : Focus on P=O stretching (~1250–1300 cm⁻¹) and C-P vibrations (~700–800 cm⁻¹) for functional group confirmation.
Q. What stability precautions are critical for handling 3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one in laboratory settings?
- Storage : Store under argon at –20°C in amber glass vials to prevent oxidation and photodegradation.
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger ring-opening reactions. Use glove boxes for air-sensitive manipulations .
Advanced Research Questions
Q. How can computational methods (DFT, MD) elucidate the electronic and mechanistic behavior of this phosphole in catalytic systems?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the molecule’s HOMO-LUMO gap and assess nucleophilic/electrophilic sites.
- Mechanistic Insight : Simulate transition states for ligand-exchange reactions in coordination complexes. Compare computed NMR shifts with experimental data to validate models .
Q. What challenges arise in resolving crystallographic disorder in 3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one derivatives?
- Solution : Apply the PART command in SHELXL to model disordered groups. Use restraints (e.g., SIMU, DELU) to refine thermal parameters for overlapping atoms. Validate via residual density maps (<0.5 eÅ⁻³) .
Q. How does steric hindrance from methyl substituents influence the compound’s reactivity in organocatalytic applications?
- Experimental Design : Compare reaction kinetics of methyl-substituted vs. unsubstituted phospholes in model reactions (e.g., Staudinger ligation). Use kinetic isotope effects (KIEs) to probe rate-limiting steps.
- Data Analysis : Correlate steric parameters (e.g., Tolman cone angles) with catalytic turnover rates using linear free-energy relationships (LFERs) .
Q. What environmental and safety protocols are essential for large-scale studies involving this compound?
- Waste Disposal : Neutralize phosphorus-containing waste with calcium hydroxide before disposal. Follow EPA guidelines for hazardous organophosphorus compounds.
- Exposure Control : Use fume hoods with HEPA filters and wear nitrile gloves resistant to organic solvents (e.g., Silver Shield®). Monitor airborne particulates via OSHA Method PV2121 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
